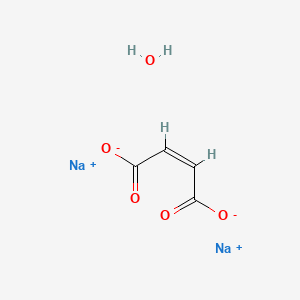
Ethyldiisopropylammonium p-toluenesulphonate
Übersicht
Beschreibung
Ethyldiisopropylammonium p-toluenesulphonate (EDITS) is a chemical compound with the molecular formula C15H27NO3S . It has gained significant interest in recent times due to its various properties and potential applications in different fields of research and industry.
Molecular Structure Analysis
The molecular structure of Ethyldiisopropylammonium p-toluenesulphonate consists of 15 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The molecular weight is 301.4 g/mol.Physical And Chemical Properties Analysis
Ethyldiisopropylammonium p-toluenesulphonate has a molecular weight of 301.44 g/mol . The melting point is 86-88ºC . More specific physical and chemical properties are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen
Solubilizing Metal Oxides
Rodriguez et al. (2019) explored p-toluenesulfonic acid-based deep-eutectic solvents for their potential in solubilizing metal oxides. They tested combinations of p-toluenesulfonic acid monohydrate with different hydrogen-bond acceptors, including ethylammonium chloride, for deep-eutectic solvent (DES) formation, characterizing their properties such as density, viscosity, and thermal operational window through methods like IR spectroscopy to elucidate the formation of hydrogen bonds (Rodriguez, Machiels, & Binnemans, 2019).
Electrochemical Applications
Polypyrrole, containing the toluenesulphonate counter-ion, has been electrochemically polymerized on various metallic electrodes. The research by Cheung et al. (1988) into the electrochemical polymerization of polypyrrole on electrodes such as platinum, titanium, and brass, investigated the oxidation behavior of pyrrole monomer in the presence of these metals and examined the influence of metal oxide layers on the process. This study provides insights into the redox behavior and chemical and physical characteristics of the materials produced, indicating the compound's relevance in electrochemical applications (Cheung, Bloor, & Stevens, 1988).
Aminating Reagents
Tamura et al. (1982) discussed the preparation of O-(p-Toluenesulfonyl)-N-alkyl-hydroxylamines, including N-isopropyl derivatives, and their reactivity. These compounds have been shown to react with tertiary amines and triphenylphosphine to give corresponding ammonium salts, highlighting their utility as aminating reagents in organic synthesis (Tamura, Ikeda, Morita, Tsubouchi, & Ikeda, 1982).
Conductivity and Electrode Materials
Research on sulphur-polypyrrole composite materials for rechargeable lithium batteries by Wang et al. (2006) utilized sodium p-toluenesulphonate as a dopant. This novel conducting material showed significant improvements in electrical conductivity, capacity, and cycle durability in lithium cells, underscoring the compound's role in enhancing the performance of electrode materials (Wang, Chen, Konstantinov, Zhao, Ng, Wang, Guo, & Liu, 2006).
Safety and Hazards
Wirkmechanismus
Ethyldiisopropylammonium p-toluenesulphonate, also known as N,N-Diisopropylethylamine p-toluenesulfonate, is a compound with a molecular formula of C15H27NO3S and a molecular weight of 301.44 . It is used in chemical synthesis studies . The following sections provide a general overview of the potential aspects of its mechanism of action based on the typical properties of similar compounds.
Mode of Action
As a tertiary amine, it might act as a non-nucleophilic base , meaning it could accept protons but is less likely to participate in nucleophilic substitution reactions due to steric hindrance.
Eigenschaften
IUPAC Name |
N-ethyl-N-propan-2-ylpropan-2-amine;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.C7H8O3S/c1-6-9(7(2)3)8(4)5;1-6-2-4-7(5-3-6)11(8,9)10/h7-8H,6H2,1-5H3;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALRQYFNEKCLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211404 | |
| Record name | Ethyldiisopropylammonium p-toluenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62359-01-7 | |
| Record name | 2-Propanamine, N-ethyl-N-(1-methylethyl)-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62359-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyldiisopropylammonium p-toluenesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062359017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyldiisopropylammonium p-toluenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70211404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyldiisopropylammonium p-toluenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.730 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl chloro[(4-fluorophenyl)hydrazono]acetate](/img/structure/B1599257.png)











![4-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1599277.png)
